
8-Nitrooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitrooctanoic acid is an organic compound that belongs to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to the eighth carbon of an octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Nitrooctanoic acid can be synthesized through several methods. One common approach involves the nitration of octanoic acid. This process typically uses a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures to ensure the selective nitration at the eighth carbon position.
Another method involves the oxidation of 8-nitrooctanol. This process uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert the alcohol group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
8-Nitrooctanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Nitro derivatives
Reduction: 8-Aminooctanoic acid
Substitution: Various substituted octanoic acids
Aplicaciones Científicas De Investigación
8-Nitrooctanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitro compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 8-Nitrooctanoic acid involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
Comparación Con Compuestos Similares
8-Nitrooctanoic acid can be compared with other nitroalkanes and carboxylic acids:
Octanoic acid: Unlike this compound, octanoic acid lacks the nitro group and thus has different chemical and biological properties.
Nitroalkanes: Other nitroalkanes, such as nitromethane and nitroethane, have shorter carbon chains and different reactivity profiles.
8-Nitrodecanoic acid: This compound has a longer carbon chain and may exhibit different physical and chemical properties due to the increased chain length.
The uniqueness of this compound lies in its specific structure, which combines the properties of both nitroalkanes and carboxylic acids, making it a versatile compound for various applications.
Propiedades
Número CAS |
52035-22-0 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
8-nitrooctanoic acid |
InChI |
InChI=1S/C8H15NO4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11) |
Clave InChI |
IUHRGCAGZOPYTE-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




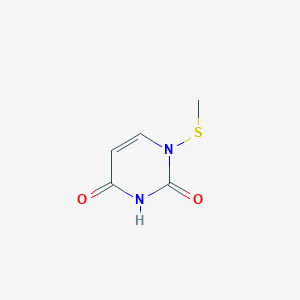
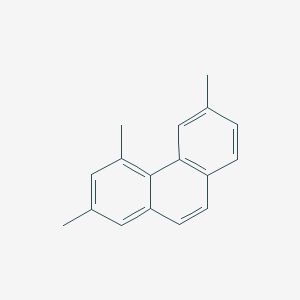
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
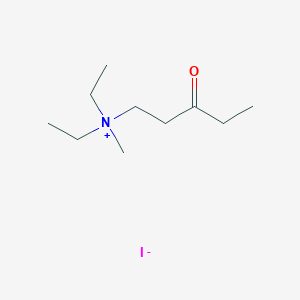
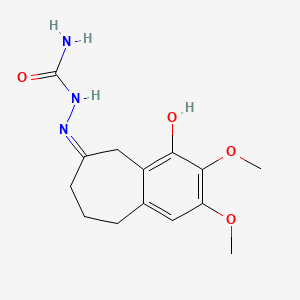
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)


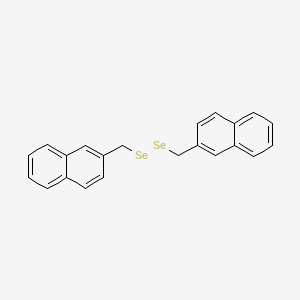
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
